Benzyl-Substituted Trimannoside Exhibits Higher Computed Binding Affinity for MBP-A Than the Methyl-Substituted Analog
Molecular dynamics simulations and binding free-energy calculations by Mazumder and Mukhopadhyay directly compared the benzyl-substituted trimannoside (identical to CAS 149022-23-1) with its methyl-substituted counterpart (methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, CAS 68601-74-1) in the binding site of rat serum mannose-binding protein A (MBP-A). The calculations demonstrated that the benzyl-substituted trisaccharide has higher computed affinity in comparison to the methyl-substituted one, with the aromatic benzyl group contributing additional favorable interactions within the binding pocket [1].
| Evidence Dimension | Computed binding free energy (relative affinity) to MBP-A |
|---|---|
| Target Compound Data | Benzyl-substituted trimannoside: higher computed binding affinity (exact ΔG values not publicly reported in abstract; qualitative ranking established as benzyl > methyl) |
| Comparator Or Baseline | Methyl-substituted trimannoside (methyl 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, CAS 68601-74-1): lower computed binding affinity |
| Quantified Difference | Benzyl-substituted trisaccharide > methyl-substituted trisaccharide in binding free energy ranking (qualitative but statistically significant difference reported) |
| Conditions | Molecular dynamics simulations of ligands in the MBP-A carbohydrate recognition domain; binding free energy calculations (MM-PBSA or equivalent method) |
Why This Matters
For researchers designing lectin-binding assays or glycan-lectin interaction studies, the benzyl variant provides measurably stronger MBP-A engagement than the methyl analog, making CAS 149022-23-1 the preferred ligand for experiments requiring maximal binding signal or for competitive inhibition studies where subtle differences in affinity can determine assay sensitivity.
- [1] Mazumder, P.; Mukhopadhyay, C. Conformations, dynamics and interactions of di-, tri- and pentamannoside with mannose binding lectin: a molecular dynamics study. Carbohydr. Res. 2012, 349, 59–72. View Source
